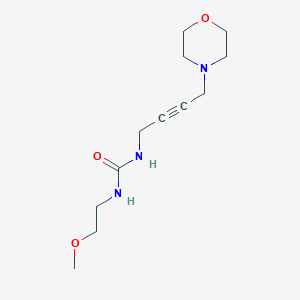
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its potential in the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors Development
A series of compounds, including those with structures similar to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The flexible spacer approach, compatible with high inhibitory activities, suggests potential applications in designing new therapeutics for neurodegenerative diseases (Vidaluc et al., 1995).
PI3 Kinase Inhibition for Cancer Therapy
Research on derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea has led to the development of active metabolites of potent PI3 kinase inhibitors, like PKI-179. These compounds are crucial in the context of cancer treatment, as PI3 kinase plays a significant role in cancer cell growth and survival. The stereoselective synthesis of these metabolites provides insight into their potential application in targeted cancer therapies (Chen et al., 2010).
Antimicrobial Applications
Compounds structurally related to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have shown potent antibacterial activity, specifically targeting the replication-specific bacterial DNA polymerase III and Gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant bacterial strains (Zhi et al., 2005).
Anticancer and Antiproliferative Effects
Novel urea and bis-urea derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have been synthesized and evaluated for their biological activities. These compounds demonstrate significant antiproliferative effects against cancer cell lines, including breast carcinoma, indicating their potential use in developing new anticancer drugs (Perković et al., 2016).
Chemical Synthesis and Methodology Development
Research into the synthesis and properties of related urea compounds has contributed to advancements in chemical synthesis techniques. These methodologies are crucial for producing a variety of compounds efficiently, which can be applied across pharmaceuticals and materials science (Gao et al., 2017).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-17-9-5-14-12(16)13-4-2-3-6-15-7-10-18-11-8-15/h4-11H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVODAVHTGOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)
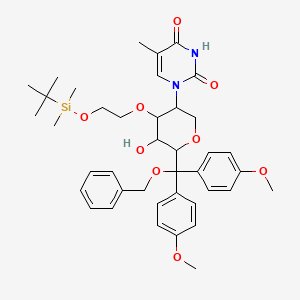
![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
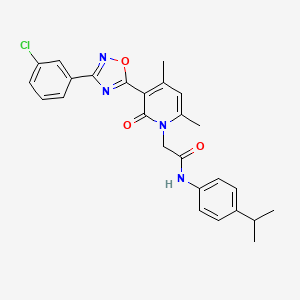
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)
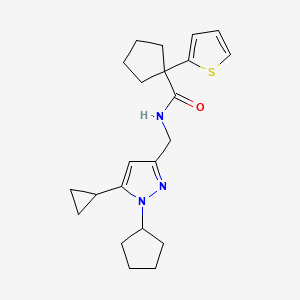
![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
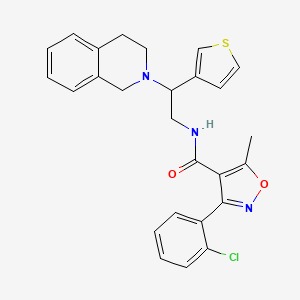
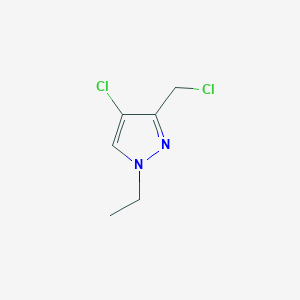
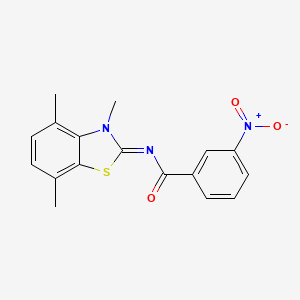
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)